molecular formula C12H19BN2O3 B1527657 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1375708-04-5

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B1527657
CAS No.: 1375708-04-5
M. Wt: 250.1 g/mol
InChI Key: FMBQXWIHXUQFNT-UHFFFAOYSA-N
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Description

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a chemical compound. It is an organic intermediate with borate and sulfonamide groups . It is often used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate is one of the key steps in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The chemical reactions involving this compound include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT). DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .

Scientific Research Applications

Structural and Photophysical Studies

The compound has been utilized in the study of ligand and metal complexes, particularly focusing on structural and photophysical properties. For instance, a related ligand was prepared through nucleophilic substitution, leading to the synthesis of zinc(II) and cadmium(II) metal complexes. These complexes were analyzed for their structural characteristics and photophysical behavior, revealing luminescence switch-on upon chelation with metal ions (Stetsiuk et al., 2019).

Design and Synthesis of Structural Isosteres

Research on structural isosteres based on this compound has led to the synthesis of arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones. These compounds were designed with therapeutic potential for the treatment of fibrosis, showcasing the utility of the chemical structure in drug design and synthesis under mild conditions (Abd El Kader et al., 2012).

Catalytic Applications

A study on the one-pot synthesis of 1-(α-aminoalkyl)-2-naphthols employed a new catalyst derived from the related compound, showcasing its effectiveness in catalyzing the synthesis of complex molecules. This highlights the compound's role in facilitating innovative catalytic processes for organic synthesis (Goudarziafshar et al., 2021).

Coordination Chemistry

In coordination chemistry, the related structural frameworks have been used to study the complexation and coordination oligomerization of macrocyclic compounds. These studies provide insights into the structural and electronic properties of metal complexes, contributing to the development of materials with novel properties (Hegedus et al., 2003).

Catalysis and Ethylene Dimerization

The related ligands have been explored in catalysis, particularly in selective ethylene dimerization processes. Research in this area aims at understanding the mechanistic aspects and improving the efficiency of ethylene oligomerization, demonstrating the compound's potential in industrial catalysis (Nyamato et al., 2015).

Deprotometalation and Regioselectivity

Studies on deprotometalation have shown the compound's utility in the regioselective functionalization of pyridines, providing valuable methodologies for the synthesis of complex molecules. This research demonstrates the compound's role in advancing synthetic organic chemistry (Hedidi et al., 2016).

Future Directions

The future directions of this compound could involve its use in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Biochemical Analysis

Biochemical Properties

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as boron-containing enzymes, which facilitate the formation of boron-carbon bonds. These interactions are essential for the compound’s role in organic synthesis and medicinal chemistry .

Cellular Effects

In cellular environments, this compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific proteins and enzymes, leading to changes in cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its effects .

Properties

IUPAC Name

6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(14)15-10(8)16-5/h6-7H,1-5H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBQXWIHXUQFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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